3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17846225
InChI: InChI=1S/C8H14O2S/c1-7(2)4-8(5-7,11-3)6(9)10/h4-5H2,1-3H3,(H,9,10)
SMILES:
Molecular Formula: C8H14O2S
Molecular Weight: 174.26 g/mol

3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17846225

Molecular Formula: C8H14O2S

Molecular Weight: 174.26 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid -

Specification

Molecular Formula C8H14O2S
Molecular Weight 174.26 g/mol
IUPAC Name 3,3-dimethyl-1-methylsulfanylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C8H14O2S/c1-7(2)4-8(5-7,11-3)6(9)10/h4-5H2,1-3H3,(H,9,10)
Standard InChI Key YSLVHQMIAXTZOL-UHFFFAOYSA-N
Canonical SMILES CC1(CC(C1)(C(=O)O)SC)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a cyclobutane ring substituted with two methyl groups at the 3-position, a carboxylic acid group at the 1-position, and a methylsulfanyl group (SCH3-\text{SCH}_3) attached to the same carbon as the carboxylic acid. This arrangement creates steric and electronic effects that influence its reactivity. The cyclobutane ring’s inherent strain (approximately 26 kcal/mol due to angle compression) further modulates its chemical behavior .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H14O2S\text{C}_8\text{H}_{14}\text{O}_2\text{S}
Molecular Weight174.26 g/mol
IUPAC Name3,3-dimethyl-1-methylsulfanylcyclobutane-1-carboxylic acid
Canonical SMILESCC1(CC(C1)(C(=O)O)SC)C
XLogP3 (Predicted LogP)1.8

The methylsulfanyl group introduces sulfur-based nucleophilicity, while the carboxylic acid enables hydrogen bonding and acid-base reactivity .

Synthesis and Production

Synthetic Routes

The synthesis typically involves multi-step organic reactions starting from cyclobutene derivatives. A common approach includes:

  • Cyclobutene Ring Formation: Utilizing [2+2] photocycloaddition or strain-release strategies to construct the cyclobutane core .

  • Functionalization: Introducing the methylsulfanyl group via nucleophilic substitution or thiol-ene chemistry, followed by oxidation or carboxylation to install the carboxylic acid.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
AlkylationCH3SH\text{CH}_3\text{SH}, Base, 50°C65–70%
CarboxylationCO₂, Pd Catalyst, 80°C55%

Continuous flow reactors have been proposed to enhance scalability and reduce side reactions.

Physicochemical Properties

Acid-Base Behavior

The carboxylic acid group confers a pKaK_a of approximately 4.2–4.5, making it moderately acidic. The methylsulfanyl group exhibits weak electron-withdrawing effects, as inferred from Hammett parameters of analogous cyclobutane derivatives (σm0.04\sigma_m \approx 0.04) .

Lipophilicity and Solubility

Experimental logDD values indicate moderate lipophilicity (logDD ≈ 1.8), comparable to tert-butyl-containing analogs but lower than trifluoromethylcyclobutane derivatives . Water solubility is limited (<1 mg/mL at 25°C), necessitating polar aprotic solvents for laboratory use.

Reactivity and Chemical Transformations

Nucleophilic Acyl Substitution

The carboxylic acid participates in esterification and amidation reactions. For example, treatment with thionyl chloride (SOCl2\text{SOCl}_2) yields the corresponding acyl chloride, a precursor for peptide coupling.

Sulfur-Based Reactivity

The methylsulfanyl group acts as a soft nucleophile, engaging in:

  • Oxidation: Conversion to sulfoxide (SOCH3-\text{SOCH}_3) or sulfone (SO2CH3-\text{SO}_2\text{CH}_3) using H2O2\text{H}_2\text{O}_2 or mCPBA\text{mCPBA}.

  • Alkylation: Reaction with alkyl halides to form sulfonium salts.

Applications in Research

Medicinal Chemistry

The compound serves as a building block for protease inhibitors and enzyme activators. Its methylsulfanyl group can form covalent bonds with cysteine residues in target proteins, mimicking natural substrates .

Material Science

Cyclobutane derivatives are explored as monomers for high-strength polymers. The rigid ring structure enhances thermal stability, while the carboxylic acid enables crosslinking .

ParameterRecommendationSource
Personal ProtectionGloves, goggles, ventilation
Storage2–8°C in airtight container

Comparison with Analogous Compounds

Table 4: Structural and Property Comparisons

CompoundMolecular FormulalogDDKey Feature
3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acidC8H14O2S\text{C}_8\text{H}_{14}\text{O}_2\text{S}1.8Methylsulfanyl group
1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acidC7H12O4S\text{C}_7\text{H}_{12}\text{O}_4\text{S}0.9Methanesulfonyl group
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid C8H12O4\text{C}_8\text{H}_{12}\text{O}_4-0.3Dicarboxylic acid

The methylsulfanyl derivative exhibits higher lipophilicity than its sulfonyl counterpart, favoring membrane permeability in drug design.

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